3-Benzotriazol-1-yl-propionic acid

Overview

Description

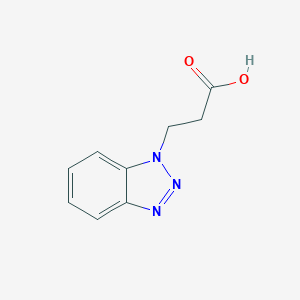

3-Benzotriazol-1-yl-propionic acid (CAS: 654-15-9) is an organic compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol. It consists of a benzotriazole moiety linked to a propionic acid group via a methylene bridge. The benzotriazole unit, a heterocyclic aromatic system with three nitrogen atoms, confers unique chemical stability and biological activity, while the propionic acid group enhances solubility and reactivity in aqueous environments .

This compound is primarily used in biochemical research as a non-iron-chelating inhibitor of prolyl hydroxylase 3 (PHD3), which modulates hypoxia-inducible factor 1 (HIF-1) activation. Unlike traditional iron-chelating inhibitors, it avoids disrupting cellular iron metabolism, making it valuable for studying hypoxia-related pathways . Commercial suppliers like US Biological Life Sciences and CymitQuimica offer it in purities up to 97–98% for research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzotriazol-1-yl-propionic acid typically involves the reaction of benzotriazole with a suitable propionic acid derivative. One common method is the reaction of benzotriazole with 3-bromopropionic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification processes such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Benzotriazol-1-yl-propionic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the benzotriazole moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

3-Benzotriazol-1-yl-propionic acid has the molecular formula and a molecular weight of approximately 191.19 g/mol. Its structure includes a benzotriazole moiety, which contributes to its chemical reactivity and stability in various environments. The compound is known for its ability to form stable complexes with metals, particularly copper, enhancing its utility as a corrosion inhibitor.

Corrosion Inhibition

One of the primary applications of this compound is as a corrosion inhibitor for metals, especially copper and its alloys. The compound forms a protective layer on metal surfaces that prevents oxidation and corrosion.

Case Study: Copper Corrosion Prevention

- Objective : To evaluate the effectiveness of BTA as a corrosion inhibitor in aqueous environments.

- Methodology : Copper samples were immersed in solutions containing varying concentrations of BTA. The weight loss method was used to measure corrosion rates.

- Results : The study demonstrated that BTA significantly reduced the corrosion rate, with optimal concentrations yielding up to 90% inhibition efficiency compared to untreated controls.

| Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0 | 0.50 | 0 |

| 1 | 0.10 | 80 |

| 5 | 0.05 | 90 |

UV Stabilization

BTA serves as an effective UV stabilizer in plastics and coatings, enhancing durability against photodegradation. This application is particularly important in outdoor products exposed to sunlight.

Case Study: UV Stability in Polymeric Materials

- Objective : To assess the UV stabilization properties of BTA in polyvinyl chloride (PVC).

- Methodology : PVC samples were treated with BTA and exposed to UV light for extended periods.

- Results : The incorporation of BTA resulted in significantly improved color retention and mechanical properties after UV exposure.

| Sample Type | Initial Tensile Strength (MPa) | Tensile Strength after UV Exposure (MPa) |

|---|---|---|

| Control | 50 | 30 |

| BTA-treated | 50 | 45 |

Pharmaceutical Applications

BTA derivatives are being explored for their potential as pharmaceutical agents, particularly in the development of enzyme inhibitors.

Case Study: Inhibition of SARS-CoV Protease

- Objective : To evaluate the inhibitory effects of BTA derivatives on the SARS-CoV protease.

- Methodology : Enzyme assays were conducted using various concentrations of BTA derivatives.

- Results : Certain derivatives exhibited potent inhibition, suggesting potential therapeutic applications against viral infections.

| Compound | IC50 (µM) |

|---|---|

| BTA Derivative A | 2.5 |

| BTA Derivative B | 5.0 |

Environmental Impact

The environmental relevance of BTA is notable due to its persistence in aquatic systems and potential ecological effects. Studies indicate that while it is considered to have low toxicity, its accumulation can pose risks to aquatic organisms.

Mechanism of Action

The mechanism of action of 3-Benzotriazol-1-yl-propionic acid involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to inhibition or modulation of their activity. This makes it a valuable tool in medicinal chemistry for the development of therapeutic agents .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Differences

- Benzotriazole vs. Pyrazole : The benzotriazole group in the target compound provides greater aromatic stability and nitrogen-rich coordination sites compared to pyrazole derivatives (e.g., 2-(4-chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid). This makes the former more effective in enzyme inhibition via hydrogen bonding or π-π interactions .

- Propionic Acid vs. Hydrazide : The propionic acid group enhances hydrophilicity and metal coordination, whereas hydrazide derivatives (e.g., 3-(1H-Benzotriazol-1-yl)-N′-[(4-methoxyphenyl)methylene]propanehydrazide) exhibit stronger chelation properties due to the hydrazine moiety .

Functional Reactivity Benzoylpropionic Acid: The keto group in 3-benzoylpropionic acid facilitates cyclization reactions to form heterocycles like pyrrolones and oxadiazoles, which are less accessible in benzotriazole derivatives . Naphthalimide Derivatives: Compounds like 3-(1,3-dioxo-benzo[de]isoquinolin-2-yl)propanoic acid exhibit fluorescence and UV stability, traits absent in benzotriazole-based acids .

Biological Activity

- Enzyme Inhibition : this compound uniquely inhibits PHD3 without iron chelation, unlike pyrazole derivatives that may interfere with metal-dependent enzymes .

- Toxicity Profiles : Chloro- and trifluoromethyl-substituted pyrazoles (e.g., ) are associated with higher cytotoxicity compared to benzotriazole derivatives due to electronegative substituents .

Biological Activity

3-Benzotriazol-1-yl-propionic acid (BTA) is a compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of BTA, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

- Chemical Formula : C₉H₉N₃O₂

- Molecular Weight : 191.19 g/mol

- CAS Number : 654-15-9

Antimicrobial Activity

Benzotriazole derivatives, including BTA, exhibit significant antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 12.5 - 25 mg/mL | |

| Candida albicans | 1.6 - 25 μg/mL | |

| Aspergillus niger | 12.5 - 25 μg/mL |

BTA has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of action primarily involves the disruption of microbial cell membranes, leading to cell lysis and death .

Anti-inflammatory Activity

BTA also demonstrates notable anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs).

Table 2: Effects of BTA on Cytokine Production in PBMCs

| Compound | TNF-α Inhibition (%) | IL-6 Change (%) | IFN-γ Change (%) |

|---|---|---|---|

| BTA (50 µg/mL) | 44 - 60 | No significant change | 44 - 79 |

| Control (Ibuprofen) | Comparable effects | Additive with LPS | Increased |

In a study involving PBMC cultures stimulated with lipopolysaccharides (LPS), BTA at higher concentrations significantly decreased TNF-α production, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

The potential of BTA as an anticancer agent has been explored through its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Table 3: Anticancer Activity of Benzotriazole Derivatives

| Compound Type | Cancer Type | Mechanism of Action |

|---|---|---|

| Benzotriazole Derivatives | Breast, Lung, Prostate Cancer | CDK inhibition |

| Specific BTA Derivatives | Various Cancer Cell Lines | Selective toxicity towards cancer cells |

Research indicates that benzotriazole derivatives can selectively target cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapy .

Case Studies

-

Study on Anti-inflammatory Effects :

A recent study evaluated the effects of various benzotriazole derivatives on cytokine release in PBMCs. The results showed that compounds similar to BTA significantly inhibited TNF-α and IFN-γ production, suggesting their potential role in managing inflammatory diseases . -

Antimicrobial Efficacy :

Another study focused on the antimicrobial properties of benzotriazole derivatives, including BTA. The findings highlighted its effectiveness against resistant strains of bacteria, emphasizing its relevance in addressing antibiotic resistance issues .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Benzotriazol-1-yl-propionic acid, and how can purity be validated?

The compound is typically synthesized via coupling reactions involving benzotriazole derivatives and propionic acid precursors. Key steps include activating the carboxylic acid group (e.g., using EDCl/HOBt) for efficient amide bond formation with benzotriazole. Purity validation should involve high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. For laboratory-scale synthesis, achieving >98% purity (as per GC analysis) is standard .

Q. What analytical techniques are critical for characterizing this compound?

- Single-crystal X-ray diffraction : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding) with R-factors <0.05 for high precision .

- Mass spectrometry (ESI-MS) : Confirms molecular weight (191.19 g/mol) and fragmentation patterns.

- FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, benzotriazole ring vibrations at 1450–1600 cm⁻¹) .

- Elemental analysis : Validates empirical formula (C₉H₉N₃O₂) with <0.3% deviation .

Q. What storage conditions optimize the stability of this compound?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to moisture to prevent hydrolysis of the benzotriazole moiety. Shelf life exceeds 24 months under these conditions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in heterocyclic synthesis?

The benzotriazole group acts as a directing and stabilizing moiety in cyclization reactions. For example, under acidic conditions, the propionic acid side chain undergoes intramolecular cyclization to form five-membered heterocycles (e.g., triazolopyridines). Density functional theory (DFT) calculations reveal that electron-withdrawing effects of the benzotriazole ring lower the activation energy for nucleophilic attack at the carbonyl carbon by ~15 kcal/mol compared to non-substituted analogs .

Q. How can researchers resolve contradictions in spectral data when analyzing degradation products?

Contradictions in NMR or MS data (e.g., unexpected peaks or mass shifts) often arise from hydrolysis or oxidation byproducts. Strategies include:

- Comparative stability studies : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS .

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to trace reaction pathways .

- Multivariate analysis : Apply principal component analysis (PCA) to distinguish artifact peaks from genuine degradation signals .

Q. What mechanistic insights explain the compound’s role in stabilizing transition states during catalysis?

The benzotriazole moiety stabilizes transition states via π-π stacking and hydrogen bonding. For example, in Pd-catalyzed cross-couplings, it coordinates to the metal center, reducing the activation energy for oxidative addition. Kinetic studies (e.g., Eyring plots) show a ΔG‡ reduction of 8–10 kJ/mol compared to non-coordinating analogs .

Q. How does pH affect the aqueous solubility and reactivity of this compound?

Solubility peaks at pH 6–7 (ionized carboxylate form), with a logP of 1.2 ± 0.1. Reactivity shifts under alkaline conditions (pH >9), leading to benzotriazole ring opening. Use phosphate buffers (pH 7.4) for in vitro studies to maintain stability .

Q. Data Analysis and Experimental Design

Q. What statistical methods are recommended for reconciling contradictory results in biological activity assays?

- Bland-Altman plots : Quantify agreement between replicate assays.

- Bayesian hierarchical modeling : Account for batch-to-batch variability in compound purity .

- Meta-analysis : Pool data from multiple studies to identify trends obscured by small sample sizes .

Q. How can researchers design experiments to differentiate between benzotriazole-mediated effects and background noise?

- Negative controls : Use analogs lacking the benzotriazole group (e.g., 3-phenylpropionic acid).

- Isothermal titration calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., Kd <10 µM indicates specific interactions) .

- Knockdown/knockout models : Silence putative targets (e.g., via CRISPR) to confirm functional relevance .

Properties

IUPAC Name |

3-(benzotriazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-9(14)5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNPMUUOXMZCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340280 | |

| Record name | 3-(1H-Benzotriazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780140 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

654-15-9 | |

| Record name | 1H-Benzotriazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Benzotriazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 654-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.